AS-85 is classified as an organic compound, specifically a thioamide derivative designed to interact with protein targets involved in histone modification. It is part of a broader class of small molecule inhibitors that target epigenetic regulators, which are increasingly recognized for their roles in various diseases, including cancer.
The synthesis of AS-85 involves several key steps that optimize its structural properties to enhance binding affinity and inhibitory activity against the ASH1L enzyme.
Methods and Technical Details:
AS-85 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with the target protein.
Structure and Data:
The chemical reactivity of AS-85 is primarily focused on its interaction with the ASH1L protein.
Reactions and Technical Details:
The mechanism by which AS-85 exerts its biological effects involves specific interactions with the target enzyme.
Process and Data:
Understanding the physical and chemical properties of AS-85 is crucial for its application in drug development.
Physical Properties:
Chemical Properties:
AS-85 has potential applications in various scientific fields:
The identification of AS-85 as a potent inhibitor of Absent, Small, or Homeotic-Like 1 (ASH1L) originated from a rigorous fragment-based screening approach. Researchers screened approximately 1,600 fragment-like compounds using nuclear magnetic resonance spectroscopy to detect binding to the SET domain of ASH1L, a functionally critical region for its histone methyltransferase activity. This screening identified an initial thioamide-containing fragment (designated compound 1) that exhibited weak binding affinity (Kd >1 mM) to the autoinhibitory loop region of the SET domain. Despite its low potency, this fragment demonstrated "atom-efficient" binding interactions characteristic of fragment-based drug discovery, enabling efficient optimization pathways [1] [6].
Nuclear magnetic resonance titration experiments revealed that compound 1 induced chemical shift perturbations near the autoinhibitory loop, a structural element that blocks substrate access in the inactive conformation of ASH1L. Validation of the binding site was confirmed through mutagenesis studies; substituting Ser2259 with methionine abolished binding, confirming the fragment’s interaction with the autoinhibitory region. This fragment served as a critical starting point due to its binding specificity and favorable physicochemical properties, aligning with fragment library design principles that prioritize chemical diversity and solubility [6] [2].
Table 1: Initial Fragment Screening Hits
Compound | Binding Affinity (Kd) | Binding Site | Key Interactions |
---|---|---|---|
Fragment 1 | >1 mM | Autoinhibitory loop | Hydrophobic contacts |
The initial fragment hit underwent systematic medicinal chemistry optimization to enhance its binding affinity and inhibitory activity. First, replacement of the pyrrole ring with an indole scaffold yielded compound 2, which exhibited significantly improved binding to the ASH1L SET domain. Biochemical assays demonstrated that compound 2 inhibited ASH1L-mediated Histone 3 Lysine 36 dimethylation (H3K36me2) with a half-maximal inhibitory concentration (IC50) of 50 μM. Nuclear magnetic resonance studies revealed slow dissociation kinetics, suggesting stable target engagement despite moderate potency [1] [6].
Further optimization focused on introducing polar substituents to strengthen hydrogen-bond networks:
Cellular assays confirmed the anti-leukemic effects of AS-85, with growth inhibition (GI50) values of 5–25 μM in leukemia cells harboring Mixed Lineage Leukemia 1 translocations (e.g., MV4;11, MOLM13). Notably, AS-85 showed no activity in K562 leukemia cells lacking these translocations, underscoring its mechanistic specificity [1] [10].
Table 2: Optimization Pipeline of AS-85
Compound | Structural Modification | IC50 (ASH1L) | Cellular GI50 |
---|---|---|---|
1 | Parent fragment | >1,000 μM | Not tested |
2 | Indole replacement | 50 μM | Not tested |
3 | N-Hydroxyethyl substitution | 15 μM | Not tested |
4 | C6-Aminomethyl substitution | 23 μM | Not tested |
AS-85 | Combined substitutions | 0.6 μM | 5–25 μM |
X-ray crystallography provided atomic-level insights into the binding mechanism of AS-85 to the ASH1L SET domain. Co-crystal structures resolved at 2.0–2.4 Å resolution revealed that AS-85 occupies a cleft adjacent to the autoinhibitory loop, displacing it from the substrate-binding site. This displacement activates a conformational change that transitions ASH1L from an inactive to an active state, while simultaneously blocking cofactor (S-Adenosyl methionine) access [1] [6].
Key protein-ligand interactions include:
Notably, the thioamide group of AS-85 forms a critical hydrogen bond with Arg1701, a residue essential for stabilizing the autoinhibitory loop. This interaction explains the 100-fold potency improvement over the initial fragment hit. Comparative analysis with unbound ASH1L structures confirmed that AS-85 binding reduces the flexibility of the autoinhibitory loop, effectively locking the enzyme in a catalytically impaired state [6].
Table 3: Key Binding Interactions of AS-85 with ASH1L
Residue | Interaction Type | AS-85 Functional Group | Role in Inhibition |
---|---|---|---|
Tyr1670 | Hydrogen bond | Hydroxyethyl | Stabilizes loop displacement |
Arg1701 | Hydrogen bond | Thioamide | Disrupts autoinhibitory loop |
Glu1667 | Ionic | Aminomethyl | Enhances binding affinity |
Phe1705 | Hydrophobic | Trifluoroethyl sulfonamide | Contributes to burial in binding pocket |
Computational approaches played a pivotal role in rationalizing the high-affinity binding of AS-85 and guiding its optimization. Molecular dynamics simulations spanning >200 nanoseconds demonstrated that AS-85 stabilizes the displaced conformation of the autoinhibitory loop, reducing its root-mean-square fluctuation by 40% compared to the apo protein. This rigidification effect correlates with the compound’s slow dissociation kinetics observed experimentally [6] [9].
Free energy perturbation calculations quantitatively predicted the binding affinity improvements achieved during the optimization from compound 1 to AS-85. These computations accurately reproduced the experimental Kd values within 0.5 kcal/mol error, validating:
Machine learning algorithms further analyzed the binding pose stability, identifying van der Waals contacts with Leu1698 and Val1671 as underappreciated contributors to binding. These insights informed the retention of the hydrophobic indole core during optimization. Virtual screening of analogues using the AS-85-bound structure identified compounds with improved solubility profiles while maintaining submicromolar potency, highlighting the predictive power of these computational approaches [6] [9].
The integration of crystallographic data with computational models created a robust structure-activity relationship framework that enabled the rational design of AS-85 variants with optimized binding and selectivity. This hybrid methodology exemplifies contemporary trends in targeting challenging epigenetic domains through iterative experimental-computational workflows [6] [5] [9].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: